3-amino-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-5(7(9)12)6(8)10-11/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZRRVHKUHECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-amino-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazole-4-carboxamides.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as succinate dehydrogenase, thereby disrupting metabolic pathways crucial for the survival of pathogens. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with the active sites of target proteins, enhancing its binding affinity and efficacy.
Comparison with Similar Compounds
4-Amino-1-Methyl-5-Propyl-1H-Pyrazole-3-Carboxamide (CAS 247583-78-4)
Structural Differences :
- Substituent positions: Amino at position 4 (vs. position 3 in the target compound), methyl at position 1 (vs. propyl), and propyl at position 5 (vs. position 1). Key Properties:
- Molecular formula: C₈H₁₄N₄O.
- Regulatory Status: Complies with USP, EMA, JP, and BP standards, indicating suitability for pharmaceutical manufacturing .
Applications : - Used as a reference material in regulatory submissions (e.g., ANDA, NDA) and sildenafil production .
3-[[[5-(Aminocarbonyl)-1-Methyl-3-Propyl-1H-Pyrazol-4-Yl]Amino]Carbonyl]-4-Propoxybenzene (CAS 139756-04-0)
Structural Differences :
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide
Structural Differences :
- Chloro substituent at position 5, methyl at position 3, and phenyl at position 1.
Key Properties : - Molecular formula: C₁₁H₁₀ClN₃O.
- Increased lipophilicity due to the chloro and phenyl groups .
Applications : - Not explicitly stated, but similar compounds (e.g., AM251) are CB1 receptor antagonists .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Positional isomerism (e.g., amino group at position 3 vs. 4) significantly alters biological activity and regulatory suitability .
- Regulatory Considerations: Compounds like 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide are prioritized for pharmaceutical use due to rigorous characterization .
Biological Activity
3-Amino-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 110.12 g/mol
- Functional Groups : The compound features an amino group at the 3-position and a carboxamide group at the 4-position of the pyrazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in disease pathways, such as acetylcholinesterase, which modulates neurotransmitter levels and may contribute to antidepressant effects.
- Anticancer Activity : It has been investigated for its ability to inhibit tumor growth in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. Studies have reported IC values ranging from 0.07 µM to 0.30 nM, indicating significant potency against these cell lines .
Antimicrobial Properties
Research indicates that this compound exhibits:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For example, it has shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal strains, making it a candidate for further exploration in treating infections.
Anticancer Properties
The compound's anticancer properties are evidenced by:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.07 - 0.30 | Inhibition of cell proliferation |
| HCT116 (Colon) | 0.07 | Induction of apoptosis |
| MCF-7 (Breast) | 1.48 - 2.28 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound is capable of modulating critical pathways involved in cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- Mechanism : It influences inflammatory pathways and has been observed to reduce microglial activation in animal models, indicating potential applications in neuroinflammatory conditions .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications and effectiveness of this compound:
- Study on Anticancer Activity (Sun et al., 2022):
- Antimicrobial Efficacy Study :
- Anti-inflammatory Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
